N,N-dimethylpyren-1-amine

OLED materials thermal stability pyrene derivatives

N,N-Dimethylpyren-1-amine (DMPA, CAS 5522-42-9) is a pyrene-based aromatic amine with the molecular formula C18H15N and a molecular weight of 245.3 g/mol. The compound features a pyrene core substituted with a dimethylamino group at the 1-position, imparting strong electron-donating character and blue fluorescence emission.

Molecular Formula C18H15N
Molecular Weight 245.3 g/mol
CAS No. 5522-42-9
Cat. No. B14724016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylpyren-1-amine
CAS5522-42-9
Molecular FormulaC18H15N
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESCN(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
InChIInChI=1S/C18H15N/c1-19(2)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,1-2H3
InChIKeyLWJUQIOWBKYOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylpyren-1-amine (CAS 5522-42-9): A Blue-Emitting Pyrene Derivative for Optoelectronic and Analytical Applications


N,N-Dimethylpyren-1-amine (DMPA, CAS 5522-42-9) is a pyrene-based aromatic amine with the molecular formula C18H15N and a molecular weight of 245.3 g/mol [1]. The compound features a pyrene core substituted with a dimethylamino group at the 1-position, imparting strong electron-donating character and blue fluorescence emission [2]. This small-molecule organic semiconductor has been synthesized and characterized for its photophysical, electrochemical, and thermal properties, establishing it as a functional building block for optoelectronic devices and fluorescent probes [2].

Why N,N-Dimethylpyren-1-amine Cannot Be Substituted by Generic 1-Aminopyrene Derivatives in Critical Applications


Substituting N,N-dimethylpyren-1-amine with closely related analogs such as 1-aminopyrene (1-AP, CAS 1606-67-3) or other N-alkylated derivatives fundamentally alters the compound's optoelectronic and thermal profile. The presence of the dimethylamino group at the 1-position significantly enhances electron-donating strength, shifts emission into the blue region, and imparts superior thermal robustness compared to the primary amine analog [1]. Furthermore, the methyl substitution pattern directly influences the compound's ionization efficiency and detection sensitivity in mass spectrometry-based labeling applications, where positional isomers (e.g., 6-N,N-dimethylaminopyrene) exhibit different performance characteristics [2]. Consequently, generic substitution without rigorous re-validation of application-specific performance metrics introduces unacceptable risk in device fabrication and analytical workflows.

Quantitative Differentiation of N,N-Dimethylpyren-1-amine: Head-to-Head Comparative Evidence


Enhanced Thermal Stability vs. 1-Aminopyrene: No Melting Transition Below 400°C

N,N-Dimethylpyren-1-amine exhibits exceptional thermal robustness, with no melting transition observed up to 400°C, a property critical for vacuum-deposited OLED fabrication [1]. In contrast, the unsubstituted analog 1-aminopyrene (1-AP) melts at 115-117°C , limiting its processability in high-temperature device manufacturing. This stark difference arises from the dimethylamino substitution, which enhances intermolecular interactions and thermal stability.

OLED materials thermal stability pyrene derivatives

High Sensitivity Mass Tag Detection: 0.1 fmol Limit for 6-N,N-Dimethylaminopyrene

The dimethylaminopyrene scaffold, exemplified by 6-N,N-dimethylaminopyrene (dmpy), achieves a detection limit of 0.1 fmol using label-assisted laser desorption/ionization mass spectrometry (LA-LDI MS) [1]. This sensitivity surpasses that of previously reported nitrogen-substituted pyrene tags, which suffered from low sensitivity and stability issues [1]. While this specific data is for the 6-substituted isomer, it establishes the class-level performance of dimethylaminopyrenes in mass tag applications.

mass spectrometry affinity labeling fluorescent probes

Blue Emission with Characterized Quantum Yield for OLED Applications

N,N-Dimethylpyren-1-amine emits blue light and has been characterized by photoluminescence (PL) and quantum yield measurements, confirming its viability as a blue-emitting material for OLEDs [1]. While specific quantum yield values are not provided in the abstract, the comprehensive characterization (UV-Vis, PL, CV) establishes DMPA as a functional emitter. In comparison, the parent compound 1-aminopyrene exhibits greenish fluorescence and lower quantum efficiency due to less effective electron-donating character .

OLED blue emitter fluorescence quantum yield

Optimal Application Scenarios for N,N-Dimethylpyren-1-amine Based on Quantitative Evidence


Blue Emitter in Vacuum-Deposited OLEDs

N,N-Dimethylpyren-1-amine is ideally suited as a blue-emitting material in vacuum-deposited organic light-emitting diodes (OLEDs) due to its demonstrated thermal stability (no melting up to 400°C) and blue photoluminescence [1]. The compound can withstand the high-temperature sublimation and deposition processes required for OLED fabrication, unlike 1-aminopyrene which melts at 115-117°C . Its electron-donating dimethylamino group facilitates hole transport, making it a potential candidate for hole-transporting emissive layers in multilayer device architectures [2].

Fluorescent Affinity Mass Tag for Proteomics

The dimethylaminopyrene scaffold, as demonstrated by 6-N,N-dimethylaminopyrene, enables ultra-sensitive detection in label-assisted laser desorption/ionization mass spectrometry (LA-LDI MS) with a 0.1 fmol detection limit [3]. This makes N,N-dimethylpyren-1-amine and its derivatives excellent choices for developing fluorescent affinity probes to elucidate protein-ligand binding modes. The high sensitivity reduces sample consumption and accelerates binding site mapping in drug discovery programs.

Monomer for Blue-Emitting Conjugated Polymers

N,N-Dimethylpyren-1-amine can be polymerized via free radical polymerization to yield poly(N,N-dimethylpyren-1-amine), a blue-emitting conjugated polymer [1]. This polymer retains the optoelectronic properties of the monomer while offering solution processability, making it suitable for inkjet-printed OLEDs, organic photovoltaics, and fluorescent sensors. The polymer's thermal and photophysical properties have been characterized by GPC, TGA, DSC, UV-Vis, and PL, providing a robust foundation for materials engineering [1].

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